1-(1,2,4-Oxadiazol-5-yl)-2-phenylethanamine
Description
1-(1,2,4-Oxadiazol-5-yl)-2-phenylethanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole ring linked to a phenylethanamine moiety. The 1,2,4-oxadiazole core is a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom, which confers unique electronic and steric properties.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-(1,2,4-oxadiazol-5-yl)-2-phenylethanamine |
InChI |
InChI=1S/C10H11N3O/c11-9(10-12-7-13-14-10)6-8-4-2-1-3-5-8/h1-5,7,9H,6,11H2 |
InChI Key |
KYXPPKPFNHSARQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC=NO2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1,2,4-oxadiazol-5-yl)-2-phenylethanamine can be achieved through several routes:
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Two-Stage Protocol: : This method involves the preliminary preparation of O-acylamidoximes followed by cyclization under the action of organic bases. The O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid is performed in a suitable solvent, followed by cyclocondensation to form the 1,2,4-oxadiazole ring .
-
One-Pot Synthesis: : This approach involves the direct synthesis of 1,2,4-oxadiazoles from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents (primarily dimethyl sulfoxide) in the presence of inorganic bases .
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Oxidative Cyclization: : This method includes diverse oxidative cyclizations, which have found modest application in drug design .
Chemical Reactions Analysis
1-(1,2,4-Oxadiazol-5-yl)-2-phenylethanamine undergoes various chemical reactions:
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Oxidation: : The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidized products depending on the reaction conditions .
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Reduction: : Reduction of the oxadiazole ring can be achieved using reducing agents such as ammonium formate and palladium on carbon, leading to the formation of acylamidine, acylguanidine, and diacylguanidine derivatives .
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Substitution: : The compound can undergo substitution reactions, particularly at the phenylethanamine moiety, where different substituents can be introduced to modify its properties .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of 1,2,4-oxadiazole compounds exhibit significant antimicrobial properties. For instance, a study synthesized a range of 1,2,4-oxadiazole derivatives and evaluated their antibacterial and antifungal activities. The findings suggested that these compounds could serve as potential candidates for the development of new antimicrobial agents due to their effectiveness against various pathogens .
Monoamine Oxidase Inhibition
The compound has also been investigated for its potential as a monoamine oxidase (MAO) inhibitor. A recent study highlighted that specific derivatives of 1,2,4-oxadiazole demonstrated promising activity against MAO-B, which is crucial in the treatment of neurodegenerative diseases like Parkinson's disease. The inhibition of MAO-B enhances dopamine levels in the brain and reduces oxidative stress .
Synthetic Pathways
The synthesis of 1-(1,2,4-oxadiazol-5-yl)-2-phenylethanamine typically involves the reaction of appropriate precursors under controlled conditions to yield the desired oxadiazole structure. One effective method includes the use of amidoximes derived from commercially available halogenated compounds followed by hydrazinolysis and subsequent reactions to form the oxadiazole ring .
Structural Variations
Modifications to the phenyl group or substituents on the oxadiazole ring can significantly affect biological activity. Studies have shown that introducing various functional groups can enhance both the potency and selectivity of these compounds as MAO inhibitors or antimicrobial agents .
Biological Evaluation
In a comprehensive biological assessment, several derivatives of this compound were synthesized and tested for their pharmacological properties. The results indicated that certain modifications led to improved inhibitory effects on MAO-B compared to standard drugs like biperiden .
Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how modifications to the oxadiazole structure influence biological activity. For instance, variations in the substitution pattern on the phenyl ring were correlated with changes in MAO-B inhibition potency . These insights are crucial for guiding future drug design efforts.
Mechanism of Action
The mechanism of action of 1-(1,2,4-oxadiazol-5-yl)-2-phenylethanamine involves its interaction with specific molecular targets and pathways:
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Enzyme Inhibition: : The compound can inhibit enzymes such as carbonic anhydrase, which is involved in various physiological processes .
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Signal Pathways: : It can modulate signaling pathways such as the nuclear factor kappa B (NF-κB) pathway, which plays a role in inflammation and immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations
The following table summarizes key structural features, synthesis methods, and applications of 1-(1,2,4-Oxadiazol-5-yl)-2-phenylethanamine and related compounds:
Key Differences and Implications
Heterocycle Position (1,2,4 vs. 1,3,4-Oxadiazoles)
- Electronic Properties : 1,2,4-Oxadiazoles exhibit distinct electron distribution due to the alternating N-O-N arrangement, enhancing their stability and π-conjugation compared to 1,3,4-isomers .
- Biological Activity : 1,3,4-Oxadiazoles are more commonly associated with antimicrobial and anticancer activities, while 1,2,4-oxadiazoles are explored for CNS-targeted applications due to their amine compatibility .
Substituent Effects
- Phenyl vs.
- Salt Forms : The oxalate salt in (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine oxalate improves aqueous solubility, a critical factor for drug bioavailability .
Biological Activity
1-(1,2,4-Oxadiazol-5-yl)-2-phenylethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features an oxadiazole ring, which is known for its bioactivity, combined with a phenylethanamine moiety. This unique structure contributes to its interactions with various biological targets.
Antidepressant Activity
Recent studies have highlighted the potential of oxadiazole derivatives in modulating neurotransmitter systems. The compound has been investigated for its effects on monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of MAO-A and MAO-B can lead to increased levels of these neurotransmitters, suggesting potential antidepressant properties .
Anti-inflammatory Effects
Research indicates that derivatives of oxadiazole, including this compound, exhibit anti-inflammatory properties. A study demonstrated that related compounds significantly inhibited the production of inflammatory mediators in lipopolysaccharide (LPS)-induced RAW264.7 cells, with IC50 values indicating strong efficacy against nitric oxide (NO), IL-1β, and TNF-α production . This suggests that the compound could be explored for treating inflammatory diseases such as arthritis.
Anticancer Activity
The compound's structural characteristics allow it to interact with various cellular pathways involved in cancer progression. Some oxadiazole derivatives have shown promising results in inhibiting cancer cell growth and inducing apoptosis in vitro. For instance, certain derivatives displayed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), outperforming established chemotherapeutics like Erlotinib .
Enzyme Inhibition
The inhibitory effects on MAO enzymes are particularly noteworthy. Compounds similar to this compound have been shown to possess IC50 values indicating strong inhibition of MAO-A and MAO-B . This mechanism is crucial for their antidepressant and neuroprotective effects.
Modulation of Signaling Pathways
The anti-inflammatory activity is thought to be mediated through the inhibition of the NF-kB signaling pathway. By blocking this pathway, the compound can reduce the expression of pro-inflammatory cytokines and other mediators involved in chronic inflammation .
Case Studies and Research Findings
Q & A
Basic: What are the established synthetic routes for 1-(1,2,4-Oxadiazol-5-yl)-2-phenylethanamine?
The synthesis typically involves cyclocondensation of amidoximes with carboxylic acid derivatives or 1,3-dipolar cycloaddition of nitrile oxides with nitriles. For example:
- Cyclization reactions : Reacting 2-phenylethanamine derivatives with preformed oxadiazole precursors (e.g., amidoximes) under reflux in ethanol or DMF, often catalyzed by bases like Cs₂CO₃ .
- Coupling strategies : Using 5-(chloromethyl)-1,2,4-oxadiazole intermediates to introduce the oxadiazole moiety to the phenylethanamine backbone via nucleophilic substitution .
- Optimization : Yield improvements are achieved by controlling reaction time (16–18 hours) and temperature (room temperature to reflux) .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while ethanol aids in cyclization .
- Catalysts : Use of cesium carbonate (Cs₂CO₃) as a base improves reaction efficiency by deprotonating intermediates .
- Temperature control : Reflux (e.g., 80°C in ethanol) accelerates cyclization but requires monitoring to avoid byproducts .
- Purification : Recrystallization from ethanol or column chromatography removes unreacted starting materials .
Basic: What spectroscopic and analytical methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., oxadiazole C=N signals at ~160–170 ppm) .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=N stretch at ~1650 cm⁻¹, NH₂ bends at ~3300 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Advanced: How can researchers resolve contradictions in spectroscopic or biological data?
- Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations for electronic structure) .
- Reproducibility : Replicate synthesis under controlled conditions to identify batch-specific impurities .
- Biological assays : Use orthogonal assays (e.g., both MTT and apoptosis assays) to confirm bioactivity trends .
Basic: What in vitro models are suitable for evaluating its biological activity?
- Anticancer screening : Use cell lines (e.g., MCF-7, HeLa) in MTT assays to assess cytotoxicity .
- Antioxidant assays : Measure radical scavenging (e.g., DPPH or ABTS assays) to quantify redox activity .
- Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) to explore therapeutic potential .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Substituent variation : Modify the phenyl ring (e.g., electron-withdrawing groups like -NO₂ or -CF₃) to probe electronic effects on bioactivity .
- Oxadiazole analogs : Replace 1,2,4-oxadiazole with 1,3,4-oxadiazole or thiadiazole to assess heterocycle specificity .
- Pharmacophore mapping : Use docking simulations to identify critical interactions (e.g., hydrogen bonding with target proteins) .
Basic: What safety precautions are recommended for handling this compound?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection due to potential irritancy .
- Ventilation : Work in a fume hood to avoid inhalation of vapors, especially during solvent reflux .
- Storage : Store at 2–8°C in airtight containers to prevent degradation or moisture absorption .
Advanced: How to assess its stability under varying pH and temperature conditions?
- HPLC monitoring : Track degradation products at accelerated conditions (e.g., 40°C, pH 1–13) .
- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (e.g., >150°C) .
- Light sensitivity : Conduct UV-Vis spectroscopy under UV exposure to detect photodegradation .
Advanced: What computational methods support mechanistic or structural studies?
- Density Functional Theory (DFT) : Predict reaction pathways (e.g., cyclization energy barriers) and electronic properties .
- Molecular dynamics (MD) : Simulate binding modes with biological targets (e.g., protein-ligand docking) .
- QSAR modeling : Corrogate structural features (e.g., logP, polar surface area) with bioactivity data .
Advanced: How should statistical analysis be applied to biological or synthetic data?
- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values .
- Multivariate analysis : Apply PCA or ANOVA to identify significant variables in synthetic optimization .
- Error propagation : Report standard deviations for triplicate measurements in yields or bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
